molecular formula C9H9NO4 B1268768 2-(2-Amino-2-oxoethoxy)benzoic acid CAS No. 56424-81-8

2-(2-Amino-2-oxoethoxy)benzoic acid

Cat. No. B1268768
CAS RN: 56424-81-8
M. Wt: 195.17 g/mol
InChI Key: UKHQVRKUAZGYQM-UHFFFAOYSA-N
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Description

“2-(2-Amino-2-oxoethoxy)benzoic acid” is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “2-(2-Amino-2-oxoethoxy)benzoic acid” can be represented by the SMILES string NC(=O)COc1ccc(cc1)C(O)=O . This indicates the presence of an amino group (NH2), an oxoethoxy group (O=C-O-), and a carboxylic acid group (C(O)=O) attached to a benzene ring.

Scientific Research Applications

    Antimicrobial Activity

    • Field: Medicinal Chemistry
    • Application: A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
    • Method: The compounds were synthesized and their antimicrobial activity was evaluated in vitro .
    • Results: The synthesized compounds were found to be bacteriostatic and fungistatic in action .

    Biochemistry and Enzymology

    • Field: Biochemistry and Enzymology
    • Application: The compound has applications in several domains including biochemistry and enzymology .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Medicine

    • Field: Medicine
    • Application: The compound has applications in medicine, including use in antibiotics, antiviral, antiprotozoal, cardiovascular tissues, and neuroexcitatory .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Agrochemical Industry

    • Field: Agrochemical Industry
    • Application: The compound and its derivatives have applications in the agrochemical industry, including use in herbicides, fungicides, and plant growth regulators .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Asymmetric Synthesis

    • Field: Organic Chemistry
    • Application: The compound and its derivatives have important utility in asymmetric synthesis .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Ullmann Reaction

    • Field: Organic Chemistry
    • Application: The compound can be prepared via the Ullmann reaction under microwave irradiation .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Pharmaceutical Industry

    • Field: Pharmaceutical Industry
    • Application: The compound and its derivatives have potential applications in the pharmaceutical industry .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Synthetic Organic Chemistry

    • Field: Synthetic Organic Chemistry
    • Application: Benzoxazole, a heteroarene that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas, can be synthesized using 2-aminophenol as a precursor .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

    Antiplatelet Aggregation and Antithrombosis

    • Field: Medicine
    • Application: Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid, a related compound, have been studied for their antiplatelet aggregation and antithrombotic activities .
    • Method: The specific methods of application in these fields are not detailed in the source .
    • Results: The specific results or outcomes in these fields are not detailed in the source .

Safety And Hazards

Safety data for “2-(2-Amino-2-oxoethoxy)benzoic acid” indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It may also be harmful to aquatic life . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(2-amino-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQVRKUAZGYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359518
Record name 2-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-2-oxoethoxy)benzoic acid

CAS RN

56424-81-8
Record name 2-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carbamoylmethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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